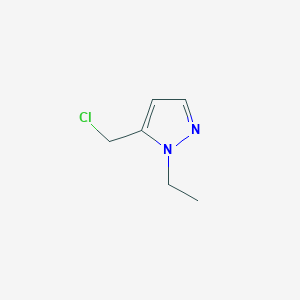

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrole derivatives has been explored in the context of creating compounds with potential applications in various fields, including corrosion inhibition. In one study, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method proved to be efficient for creating the compound 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, which could be related to the target compound "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" in terms of the pyrrole core structure and the presence of chloro substituents .

Molecular Structure Analysis

The molecular structure of the synthesized pyrrole derivative was extensively characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction. Density functional theory (DFT) computations were also performed to predict spectral and geometrical data, showing a high correlation with experimental data. This level of analysis is crucial for understanding the molecular structure of complex organic compounds such as "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" .

Chemical Reactions Analysis

The study of the pyrrole derivative also included an electrochemical analysis, which demonstrated the compound's ability to inhibit corrosion on steel surfaces. This suggests that the compound can interact with metal surfaces and potentially block active sites, indicating that similar compounds like "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" may also exhibit interesting reactivity with metals or other substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrrole derivative were inferred from spectroscopic and computational data, with a focus on the closest contacts between active atoms through Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations. These analyses provide insights into the reactivity and interaction potential of the compound, which are important factors to consider for "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" as well .

Anion-Anion Assembly

Another study explored the synthesis of compounds containing 2,5-diamido,3,4-dichloropyrrole units. These compounds, upon deprotonation, formed pyrrole anion dimers through NH...N- hydrogen bonds, leading to the formation of polyanionic chains. This type of supramolecular assembly is an interesting aspect of pyrrole chemistry that could be relevant to the study of "3,5-Dichloro-3'-pyrrolidinomethyl benzophenone" if it exhibits similar behavior .

Wissenschaftliche Forschungsanwendungen

Stability and Toxicity in Water

A study by Zhuang et al. (2013) focused on the transformation of UV filters in chlorinated water, including 3,5-dichloro-3'-pyrrolidinomethyl benzophenone. They found that this compound in water is less stable than its parent compounds and has a toxicity level similar to the starting compounds. This research is significant in understanding its behavior and potential impact in water systems (Zhuang et al., 2013).

Transformation Pathways and Acute Toxicity

Liu et al. (2016) investigated the transformation pathways of 4-hydroxyl benzophenone (a related compound) in chlorination disinfection processes. They discovered that 3,5-dichloro-4HB, a major transformation product, was responsible for the increased acute toxicity after chlorination. This study is crucial for understanding the ecological risks of chlorination by-products in water treatment processes (Liu et al., 2016).

Degradation by Ozonation

Guo et al. (2016) examined the degradation of benzophenone-3 (BP-3), a compound closely related to 3,5-dichloro-3'-pyrrolidinomethyl benzophenone, through ozonation. Their study revealed the kinetics and intermediates formed in this process, providing insights into the degradation pathways of similar compounds in water treatment (Guo et al., 2016).

Photocatalytic Degradation Studies

In 2016, Zúñiga-Benítez et al. explored the photocatalytic degradation of Benzophenone-3 (BP3), another related compound, using titanium dioxide particles. This study provides insights into the degradation mechanisms and potential applications for removing similar UV filters from water (Zúñiga-Benítez et al., 2016).

Use in Polymer Synthesis

Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are structurally related to 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone. These derivatives have potential applications in creating proton exchange membranes, illustrating the broader chemical utility of benzophenone derivatives in materials science (Ghassemi & McGrath, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

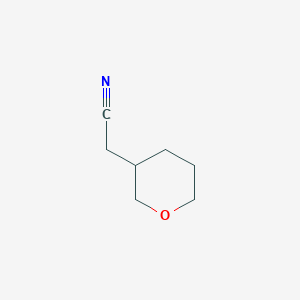

(3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBJLBBZMNBYGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643221 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-84-8 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)